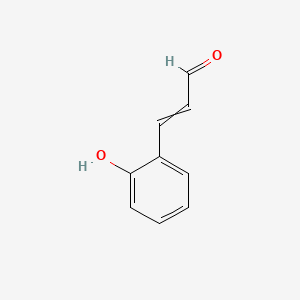

3-(2-Hydroxyphenyl)prop-2-enal

Description

Significance and Research Context of Alpha, Beta-Unsaturated Aldehydes

Alpha, beta-unsaturated aldehydes are a class of organic compounds that possess a carbon-carbon double bond adjacent to a carbonyl group. fiveable.mefiveable.me This arrangement of functional groups results in a conjugated system that confers unique reactivity upon these molecules. They are recognized as valuable intermediates and building blocks in organic synthesis due to their susceptibility to a variety of chemical transformations. nih.govrsc.org

The reactivity of alpha, beta-unsaturated aldehydes allows them to participate in a wide array of reactions, making them versatile tools for the construction of more complex molecules. nih.gov Their utility is a cornerstone of modern synthetic organic chemistry, with ongoing research dedicated to developing new and efficient methods for their synthesis. researchgate.net The industrial applications of these compounds are also significant, as they serve as starting materials for the production of various commercially important substances. nih.gov

Overview of Phenylpropanoid Compounds in Academic Investigations

Phenylpropanoids are a large and diverse class of natural products derived from the amino acid phenylalanine. numberanalytics.comtaylorandfrancis.com They are characterized by a C6-C3 skeleton, consisting of a six-carbon aromatic phenyl ring and a three-carbon propane (B168953) side chain. This structural motif is widespread in plants, where phenylpropanoids play crucial roles in growth, development, and defense mechanisms. researchgate.net

The academic investigation of phenylpropanoids is a vibrant and expanding field. nih.gov Researchers are drawn to the vast chemical diversity within this class of compounds and their wide range of biological activities. ontosight.ai Studies often focus on elucidating the biosynthetic pathways of these compounds, understanding their chemical properties, and exploring their potential applications. numberanalytics.comnih.gov The development of advanced analytical techniques has greatly accelerated progress in this area, enabling more detailed investigations into the metabolism and function of phenylpropanoids. nih.gov

Chemical Properties of 3-(2-Hydroxyphenyl)prop-2-enal

The chemical and physical properties of this compound are fundamental to its behavior and reactivity. These properties are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C9H8O2 |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | (2E)-3-(2-hydroxyphenyl)prop-2-enal |

| Appearance | Powder |

| Melting Point | 126°C |

| Boiling Point | 311.3±17.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm3 |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Data sourced from multiple chemical suppliers and databases. biocrick.comchemsrc.com

Synthesis of this compound

The synthesis of this compound and structurally similar compounds can be achieved through established organic reactions. One common method is the Aldol (B89426) Condensation , which involves the reaction of an aldehyde or ketone with an enol or enolate ion. For the synthesis of hydroxycinnamaldehyde derivatives, this typically involves reacting a substituted benzaldehyde (B42025) with acetaldehyde (B116499) in the presence of a base. smolecule.com

Another prevalent synthetic route is the Knoevenagel Condensation . This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, 5-chloro-2-hydroxybenzaldehyde can be reacted with malonic acid or its derivatives to produce a substituted cinnamaldehyde (B126680).

Furthermore, Claisen-Schmidt condensation represents another viable pathway. This reaction is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound lacking an α-hydrogen to form an α,β-unsaturated carbonyl compound.

Chemical Reactions of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: the aldehyde, the alkene, and the hydroxyl-substituted phenyl ring.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. For example, 3-[4-(benzyloxy)phenyl]prop-2-enal (B2505385) can be oxidized to 3-[4-(benzyloxy)phenyl]prop-2-enoic acid using oxidizing agents like potassium permanganate (B83412). smolecule.com

Reduction: The aldehyde can be reduced to the corresponding alcohol. For instance, sodium borohydride (B1222165) can be used to reduce 3-[4-(benzyloxy)phenyl]prop-2-enal to 3-[4-(benzyloxy)phenyl]prop-2-enol. smolecule.com

Knoevenagel Condensation: As a reactant, α,β-unsaturated aldehydes like a chloro-substituted derivative of this compound can undergo Knoevenagel condensation with active methylene compounds, such as 4-thiazolidinone (B1220212) derivatives, to form more complex molecules. mdpi.com

Research Applications of this compound

Due to its structural features, this compound and its derivatives are subjects of various research investigations. Studies have explored the biological activities of 2-hydroxycinnamaldehyde, a close structural analog, including its potential as an antioxidant and its effects on various cellular processes. smolecule.com Research has shown that derivatives of cinnamaldehyde can induce apoptosis in cancer cells and may possess anti-inflammatory properties. thegoodscentscompany.com The presence of the α,β-unsaturated carbonyl system makes these molecules reactive towards biological nucleophiles, a property that is often investigated in the context of their biological effects.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDNZCQPDVTDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313734 | |

| Record name | 2-Hydroxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3541-42-2 | |

| Record name | 2-Hydroxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3541-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-(2-Hydroxyphenyl)prop-2-enal

Established methods for synthesizing this compound often rely on classical organic reactions that form carbon-carbon double bonds. These routes are valued for their reliability and the accessibility of starting materials.

Condensation reactions are fundamental to the synthesis of this compound. The most common approach is the Claisen-Schmidt condensation, a type of crossed-aldol condensation. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde that cannot enolize, such as 2-hydroxybenzaldehyde, with an enolizable aldehyde or ketone, in this case, acetaldehyde (B116499). wikipedia.orggoogle.com The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxybenzaldehyde. A subsequent dehydration step yields the α,β-unsaturated aldehyde structure. nih.gov

Another significant synthetic pathway is the Wittig reaction. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in This method provides a versatile route to alkenes from aldehydes or ketones. For the synthesis of this compound, 2-hydroxybenzaldehyde is reacted with a suitable phosphonium (B103445) ylide, often called a Wittig reagent. lscollege.ac.inguidechem.com A specific example involves the use of (methoxymethyl)triphenylphosphonium (B8745145) bromide with 2-hydroxybenzaldehyde to produce the target compound with a reported yield of 71.86%. guidechem.com

The Perkin reaction, while primarily used for synthesizing α,β-unsaturated aromatic acids (like cinnamic acids), is a related classical condensation reaction. iitk.ac.inbyjus.com It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org For instance, the reaction of salicylaldehyde (B1680747) with acetic anhydride is a well-known method for producing coumarin, highlighting the reactivity of salicylaldehyde in condensation pathways. wikipedia.orgscribd.com

| Reaction Type | Starting Materials | Typical Catalyst/Reagent | Product |

| Claisen-Schmidt Condensation | 2-Hydroxybenzaldehyde, Acetaldehyde | Sodium Hydroxide (B78521) (NaOH) | This compound |

| Wittig Reaction | 2-Hydroxybenzaldehyde, (Methoxymethyl)triphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | This compound |

| Perkin Reaction (Related) | Salicylaldehyde, Acetic Anhydride | Sodium Acetate (B1210297) | Coumarin |

The choice of catalyst is crucial for optimizing the yield and reaction conditions. In Claisen-Schmidt condensations, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are traditionally used in an aqueous or alcoholic medium. scispace.com Research has shown that quantitative yields can be achieved under solvent-free conditions using solid NaOH as the catalyst, which presents a greener and more efficient alternative. wikipedia.orgnih.gov

For the Perkin reaction, the alkali salt of the corresponding acid anhydride typically serves as the base catalyst. byjus.comwikipedia.org Other bases can also be employed. In related syntheses of cinnamaldehydes, solid super bases, such as potassium fluoride (B91410) (KF) loaded onto alumina (B75360) (Al₂O₃) or magnesia (MgO), have been patented as effective catalysts for the condensation reaction. google.com

In the Wittig reaction, the generation of the ylide from the phosphonium salt requires a strong base. Common bases include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). masterorganicchemistry.com The choice of base and solvent can influence the reaction's stereochemical outcome.

Advanced Synthetic Approaches

More recent synthetic strategies focus on achieving greater control over the molecular structure, particularly the stereochemistry of the double bond, and exploring new reagents to improve efficiency and versatility.

The geometry of the alkene in this compound, which can exist as (E) and (Z) isomers, is a critical aspect of its synthesis. The (E)-isomer is the more commonly reported and thermodynamically stable form. researchgate.net

The Wittig reaction offers a degree of stereochemical control. organic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the phosphonium ylide. Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides (containing electron-withdrawing groups) predominantly yield (E)-alkenes. organic-chemistry.org For non-stabilized ylides, the Schlosser modification of the Wittig reaction can be employed to selectively obtain the (E)-alkene. wikipedia.orglscollege.ac.in This modification involves the use of phenyllithium (B1222949) at low temperatures to equilibrate an intermediate betaine (B1666868) to its more stable isomer before it collapses to the alkene. lscollege.ac.in

A reported synthesis of (E)-2-Hydroxycinnamaldehyde was achieved by reacting 2-hydroxybenzaldehyde with vinyl acetate in the presence of potassium carbonate (K₂CO₃), indicating that specific conditions can favor the formation of the trans isomer. researchgate.net

The exploration of novel reagents and conditions aims to enhance the synthesis process. As mentioned, performing Claisen-Schmidt condensations under solvent-free conditions by grinding the reactants with a solid base like NaOH represents a significant methodological advancement. nih.gov This approach not only improves yields but also aligns with the principles of green chemistry by reducing solvent waste.

The use of specific Wittig reagents, such as (methoxymethyl)triphenylphosphonium bromide, demonstrates the application of tailored reagents to achieve the desired transformation from 2-hydroxybenzaldehyde. guidechem.com Furthermore, the development of catalytic Wittig reactions, which recycle the phosphine (B1218219) oxide byproduct, is an area of ongoing research that could be applied to this synthesis. organic-chemistry.org

Chemical Transformations and Reaction Mechanisms

The reactivity of this compound is dictated by its functional groups: the phenolic hydroxyl group, the α,β-unsaturated aldehyde system, and the aromatic ring.

The reaction mechanism of the Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of acetaldehyde by a base to form a nucleophilic enolate. scribd.com This enolate then adds to the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. The resulting aldol (B89426) addition product is typically unstable and readily undergoes base-catalyzed dehydration to form the more stable, conjugated this compound. scribd.com

The Wittig reaction mechanism is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.orgpitt.edu This intermediate then decomposes in a syn-elimination fashion to yield the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

Oxidation and Reduction Pathways

The chemical reactivity of this compound is well-demonstrated through its oxidation and reduction reactions, which can selectively target the aldehyde or the alkene functional groups depending on the reagents employed.

Oxidation: The aldehyde group is susceptible to oxidation to form a carboxylic acid. Mild oxidizing agents, such as Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution, can achieve this transformation, yielding 3-(2-Hydroxyphenyl)prop-2-enoic acid. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also be used, though care must be taken to avoid cleavage of the carbon-carbon double bond or oxidation of the phenol (B47542) group.

Reduction: The reduction of this compound can proceed via several pathways. Selective reduction of the aldehyde to a primary alcohol, yielding 3-(2-Hydroxyphenyl)prop-2-en-1-ol, can be accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Conversely, to reduce both the aldehyde and the carbon-carbon double bond, more powerful reducing agents are necessary. Lithium aluminum hydride (LiAlH₄) is capable of reducing both functional groups, resulting in the formation of 3-(2-Hydroxyphenyl)propan-1-ol. youtube.com Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can also be employed for the complete saturation of the propenal side chain.

| Reaction Type | Reagent | Functional Group Targeted | Product |

|---|---|---|---|

| Oxidation | Tollens' Reagent | Aldehyde | 3-(2-Hydroxyphenyl)prop-2-enoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | Aldehyde | 3-(2-Hydroxyphenyl)prop-2-en-1-ol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Alkene | 3-(2-Hydroxyphenyl)propan-1-ol |

| Reduction | H₂/Pd-C | Aldehyde and Alkene | 3-(2-Hydroxyphenyl)propan-1-ol |

Nucleophilic Addition Reactions

The α,β-unsaturated aldehyde system in this compound presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This duality allows for two main types of addition reactions.

1,2-Addition (Direct Addition): This pathway involves the nucleophile attacking the electrophilic carbonyl carbon. This reaction is typically favored by "hard" nucleophiles, such as organolithium compounds and Grignard reagents. The initial product is an allylic alkoxide, which upon protonation yields an allylic alcohol.

1,4-Addition (Conjugate Addition): This pathway involves the nucleophile attacking the β-carbon of the conjugated system. This is also known as a Michael addition. wikipedia.org The attack is facilitated by the delocalization of electrons across the conjugated system. This reaction is generally favored by "soft" nucleophiles, including enolates, cuprates (Gilman reagents), amines, and thiols. The immediate product is an enolate, which then tautomerizes to the more stable keto form after protonation. chemistrysteps.commasterorganicchemistry.com

The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, reaction temperature, and steric hindrance.

Electrophilic Substitution on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the two substituents on the ring: the hydroxyl (-OH) group and the 3-oxoprop-1-en-1-yl group (-CH=CHCHO).

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

The propenal group is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through resonance.

In this case, the powerful activating effect of the hydroxyl group dominates the directing effects. Therefore, incoming electrophiles will be directed to the positions ortho and para to the hydroxyl group. Since the ortho position (C6) is already substituted by the propenal chain, electrophilic attack will preferentially occur at the other ortho position (C3) and the para position (C5).

| Substituent | Effect on Ring | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|

| -OH (Hydroxyl) | Activating | Ortho, Para | 3, 5 |

| -CH=CHCHO (Propenal) | Deactivating | Meta | 4 |

| Overall (Combined Effect) | Activated | Ortho, Para to -OH | 3, 5 (Predominantly) |

Carbon-Carbon Bond Forming Reactions

This compound is a versatile substrate for various carbon-carbon bond-forming reactions, which are fundamental in constructing more complex molecular architectures.

Aldol Condensation Mechanisms

The synthesis of this compound itself is a classic example of a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. In this case, 2-hydroxybenzaldehyde (salicylaldehyde) reacts with acetaldehyde in the presence of a base (like sodium hydroxide). The base deprotonates the α-carbon of acetaldehyde to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxybenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, conjugated this compound product. rsc.org

Michael Addition Principles

As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor. wikipedia.org In the Michael reaction, a soft nucleophile (the Michael donor) undergoes a 1,4-conjugate addition to the α,β-unsaturated system. organic-chemistry.org This reaction is highly valuable for forming carbon-carbon bonds in a mild and efficient manner. wikipedia.org The mechanism involves the attack of the nucleophile on the β-carbon, leading to an intermediate enolate which is then protonated. masterorganicchemistry.com

| Michael Donor (Nucleophile) | General Structure of Adduct |

|---|---|

| Diethyl malonate | Diethyl 2-(3-oxo-1-(2-hydroxyphenyl)propyl)malonate |

| Nitromethane | 4-(2-Hydroxyphenyl)-4-nitrobutanal |

| Thiophenol | 3-(2-Hydroxyphenyl)-3-(phenylthio)propanal |

| Cyclohexanone (as enamine/enolate) | 2-(3-(2-Hydroxyphenyl)-3-oxopropyl)cyclohexan-1-one |

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). It is a [4+2] cycloaddition, involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. organic-chemistry.org In this context, the electron-deficient double bond in this compound allows it to function as a dienophile. The electron-withdrawing aldehyde group enhances its reactivity toward electron-rich dienes. masterorganicchemistry.com The reaction proceeds in a concerted fashion, forming two new carbon-carbon sigma bonds simultaneously and resulting in a substituted cyclohexene (B86901) derivative. wikipedia.org

| Diene | Resulting Adduct Structure |

|---|---|

| 1,3-Butadiene | 4-(2-Hydroxyphenyl)-cyclohex-3-enecarbaldehyde |

| Cyclopentadiene | Bicyclo[2.2.1]hept-5-ene derivative |

| 2,3-Dimethyl-1,3-butadiene | 1,2-Dimethyl-4-(2-hydroxyphenyl)cyclohex-3-enecarbaldehyde |

Comparative Analysis of Reactivity with Structural Analogs

The reactivity of this compound is dictated by the interplay of its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the α,β-unsaturated aldehyde system. The specific ortho positioning of the hydroxyl group relative to the propenal side chain creates unique reactivity profiles when compared to its structural analogs. This analysis explores these differences by comparing it with cinnamaldehyde (B126680), its positional isomers, salicylaldehyde, and related compounds.

The core structure of this compound possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the conjugated double bond. maynoothuniversity.iemdpi.com This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition or Michael) attacks by nucleophiles. The presence of the ortho-hydroxyl group significantly modulates the electronic properties and steric environment of this system.

Comparison with Cinnamaldehyde

Cinnamaldehyde is the parent structure of this compound, lacking the hydroxyl substituent on the phenyl ring. The primary difference in reactivity stems from the electronic and catalytic effects of this hydroxyl group.

Electronic Effects: The hydroxyl group is an activating, electron-donating group through resonance. This increases the electron density of the aromatic ring and the conjugated system. This donation can potentially decrease the electrophilicity of the β-carbon and the carbonyl carbon compared to cinnamaldehyde, potentially slowing the rate of nucleophilic attack.

Intramolecular Catalysis: The ortho-hydroxyl group can act as an intramolecular proton donor or acceptor, facilitating certain reactions. For instance, it can form an internal hydrogen bond with the carbonyl oxygen, which can enhance the electrophilicity of the carbonyl carbon for 1,2-addition reactions. wikipedia.org

Reaction with Thiols: Studies on cinnamaldehyde show it reacts with soft nucleophiles like thiols. With cysteamine, it forms a mixture of products from additions at both the carbonyl and β-carbon. maynoothuniversity.ie However, with simple aliphatic thiols, it can yield a bis-dithioacetal via direct addition to the carbonyl group. maynoothuniversity.ieresearchgate.net The presence of the ortho-hydroxyl group in this compound could influence the reaction pathway, potentially favoring cyclization reactions involving the hydroxyl group itself.

Comparison with Positional Isomers: 3-(3-Hydroxyphenyl)prop-2-enal and 3-(4-Hydroxyphenyl)prop-2-enal

The position of the hydroxyl group on the phenyl ring is critical. While the meta and para isomers also benefit from the electron-donating nature of the hydroxyl group, they lack the unique reactivity imparted by the ortho position.

Intramolecular Hydrogen Bonding: Only the ortho isomer, this compound, can form a stable six-membered ring via intramolecular hydrogen bonding between the phenolic proton and the aldehyde's carbonyl oxygen. wikipedia.org This pre-organized structure can influence reaction stereochemistry and favor pathways not available to the meta and para isomers.

Chelation and Cyclization: The proximity of the hydroxyl and aldehyde groups in the ortho isomer facilitates chelation with metal ions and enables unique cyclization reactions. For example, reactions that proceed via an initial attack on the aldehyde can be followed by an intramolecular cyclization involving the hydroxyl group, a pathway unavailable to the other isomers. This is analogous to the behavior of salicylaldehyde derivatives which can form oxacyclic products. tubitak.gov.tr

Comparison with Salicylaldehyde

Salicylaldehyde shares the ortho-hydroxyphenyl moiety but lacks the α,β-unsaturated double bond. This comparison highlights the specific role of the propenal side chain.

Michael Addition: The most significant difference is the ability of this compound to undergo conjugate addition (Michael addition). organic-chemistry.orgwikipedia.org This reaction, where a nucleophile attacks the β-carbon, is a fundamental pathway for α,β-unsaturated carbonyls and is absent in salicylaldehyde. masterorganicchemistry.comchemistrysteps.com This opens up a vast range of synthetic possibilities for forming 1,5-dicarbonyl compounds or other complex structures.

Shared Reactivity: Both compounds share reactions characteristic of the salicylaldehyde core. These include condensation with amines to form Schiff bases (imines), where the internal hydrogen bond is strengthened, and reactions leading to heterocyclic systems like chromenes or coumarins. wikipedia.orgscienceinfo.combeilstein-journals.org For instance, salicylaldehyde reacts with enolates derived from ketones or malononitrile (B47326) to yield chromane (B1220400) derivatives, often through a tandem Knoevenagel condensation and intramolecular cyclization. beilstein-journals.orgnih.gov this compound can be expected to undergo similar cyclizations, though the reaction may be competitive with attack at the β-carbon.

Comparative Reactivity Data

The following table summarizes the key differences in reactivity between this compound and its selected structural analogs.

| Compound | Key Structural Difference from this compound | Primary Impact on Reactivity | Characteristic Reactions |

|---|---|---|---|

| Cinnamaldehyde | Lacks ortho-hydroxyl group | No intramolecular hydrogen bonding or catalysis; potentially higher electrophilicity of the conjugated system. | Michael additions, Schiff base formation, reactions with thiols. maynoothuniversity.ieresearchgate.net |

| 3-(4-Hydroxyphenyl)prop-2-enal | Hydroxyl group at para position | No intramolecular hydrogen bonding; electronic effects are purely through the conjugated system. | Michael additions, reactions typical of phenols and α,β-unsaturated aldehydes. |

| Salicylaldehyde | Lacks C=C double bond (propenal group is just an aldehyde) | Cannot undergo Michael addition; reactivity dominated by the aldehyde and phenolic hydroxyl group. | Dakin oxidation, Perkin synthesis of coumarins, condensation with enolates to form chromanes. wikipedia.orgbeilstein-journals.org |

| Chalcones (e.g., 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one) | Aldehyde is replaced by a ketone (enone system) | Ketone carbonyl is generally less electrophilic than an aldehyde carbonyl, potentially favoring Michael addition over direct carbonyl attack. | Michael additions are a dominant reaction pathway. researchgate.net |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The ¹H NMR spectrum of 3-(2-Hydroxyphenyl)prop-2-enal is expected to show distinct signals for the aldehydic proton, the vinylic protons, the aromatic protons, and the hydroxyl proton.

The aldehydic proton is typically observed as a doublet in the downfield region of the spectrum due to its deshielded environment. The vinylic protons, being part of a conjugated system, will appear as doublets or doublets of doublets, with a large coupling constant characteristic of a trans configuration. The protons on the phenyl ring will exhibit complex splitting patterns in the aromatic region of the spectrum. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.50 - 9.70 | d | ~7.5 |

| Vinylic H (α to C=O) | 6.60 - 6.80 | dd | ~16.0, ~7.5 |

| Vinylic H (β to C=O) | 7.50 - 7.70 | d | ~16.0 |

| Aromatic H | 6.80 - 7.60 | m | - |

| Hydroxyl H | 5.0 - 6.0 | br s | - |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear at the lowest field (highest ppm value). The carbons of the aromatic ring will resonate in the typical aromatic region, with the carbon bearing the hydroxyl group appearing at a higher field compared to the others due to the shielding effect of the oxygen atom. The vinylic carbons will also have characteristic chemical shifts within the alkene region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| C-OH (Aromatic) | 155 - 160 |

| Aromatic C | 115 - 140 |

| Vinylic C | 120 - 150 |

Note: The data in this table is predicted based on typical chemical shift values for the functional groups present and data from related cinnamaldehyde (B126680) derivatives. libretexts.orgchemguide.co.uk

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), carbon-carbon double (C=C), and aromatic ring functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The strong, sharp peak around 1670-1700 cm⁻¹ corresponds to the C=O stretching of the conjugated aldehyde. The C=C stretching of the alkene and the aromatic ring will appear in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are expected above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weak bands around 2720 and 2820 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | 3200 - 3600 | Broad, Strong |

| C-H (Aromatic/Vinylic) | 3000 - 3100 | Medium |

| C-H (Aldehydic) | 2720 & 2820 | Weak |

| C=O (Conjugated Aldehyde) | 1670 - 1700 | Strong, Sharp |

| C=C (Aromatic/Alkene) | 1500 - 1600 | Medium-Strong |

| C-O (Phenolic) | 1200 - 1300 | Strong |

Note: The data in this table is based on established correlation tables for IR spectroscopy and data from similar aromatic aldehydes and phenols. upi.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For this compound, LC-MS analysis would typically involve reverse-phase chromatography to separate the compound from a mixture, followed by detection using a mass spectrometer.

In an LC-MS experiment, the compound would first be ionized, commonly using electrospray ionization (ESI). The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. For this compound (molecular weight 148.16), the [M+H]⁺ ion would be observed at m/z 149.17 and the [M-H]⁻ ion at m/z 147.15.

Further fragmentation of the molecular ion (MS/MS) can provide structural information. Common fragmentation pathways for cinnamaldehyde derivatives include the loss of small neutral molecules such as CO (28 Da) and the cleavage of the propenal side chain. nih.gov

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. While specific EIMS data for this compound is not widely published, the fragmentation behavior of isomeric hydroxychalcones provides a strong basis for predicting its mass spectrum. The molecular ion peak ([M]⁺) for this compound, with a molecular formula of C₉H₈O₂, is expected at a mass-to-charge ratio (m/z) of 148.16.

The fragmentation of chalcones is influenced by the position of the hydroxyl group. For 2'-hydroxychalcones, characteristic fragmentation pathways involve cleavages of the propenone chain and rearrangements involving the ortho-hydroxyl group. A notable fragmentation pattern in some ortho-isomers involves bond cleavage with a hydrogen transfer, leading to the formation of specific ions. For instance, in some 2'-hydroxychalcones, the formation of an ion at m/z 92 has been observed, which is less favored in the meta and para isomers researchgate.net.

Key predicted fragmentation pathways for this compound would likely involve the loss of CO (m/z 28), CHO (m/z 29), and fragments corresponding to the phenyl and hydroxyphenyl moieties. The presence of the ortho-hydroxyl group can also lead to characteristic cyclization and rearrangement reactions under EI conditions.

Table 1: Predicted EIMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 148 | Molecular Ion [M]⁺ |

| 120 | [M - CO]⁺ |

| 119 | [M - CHO]⁺ |

| 92 | Ion resulting from bond cleavage with hydrogen transfer |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 77 | Phenyl ion [C₆H₅]⁺ |

Electronic Spectroscopy for Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like chalcones. The UV-Vis spectrum of this compound and related 2'-hydroxychalcones is characterized by strong absorption bands corresponding to π-π* and n-π* electronic transitions within the cinnamoyl system.

The spectrum of 2'-hydroxychalcones typically displays two main absorption bands. The more intense band, often referred to as Band I, appears at a longer wavelength and is attributed to the π-π* transition of the conjugated system involving the entire molecule. A second band, Band II, at a shorter wavelength, is associated with the π-π* transition of the benzoyl moiety. The n-π* transition of the carbonyl group is generally weaker and may appear as a shoulder on the main absorption band ijrpas.comijrpas.com.

For a 2-methoxy-2'-hydroxychalcone, strong absorptions have been reported at 292 nm and 362 nm, assigned to π-π* and n-π* transitions, respectively ijrpas.com. Another study on a different 2'-hydroxychalcone (B22705) derivative reported absorption maxima at 297 nm and 362 nm ijrpas.com. The National Institute of Standards and Technology (NIST) has also provided a UV/Visible spectrum for this compound nist.gov. The position of these absorption maxima can be influenced by the solvent polarity and the presence of substituents on the aromatic rings.

Table 2: UV-Vis Absorption Data for Representative 2'-Hydroxychalcones

| Compound | Solvent | λmax (nm) | Transition |

| 2-methoxy-2'-hydroxychalcone | Ethanol (B145695) | 292 | π-π |

| 362 | n-π | ||

| 2-methoxy-2'-hydroxychalcone | Ethanol | 297 | π-π |

| 362 | n-π |

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, an analogue of the target compound, reveals an orthorhombic crystal system with the space group P2₁2₁2₁ researchgate.net. The molecule exhibits the characteristic intramolecular hydrogen bond and its crystal architecture is maintained by intermolecular F⋯H, O⋯H, and C⋯C short contacts researchgate.net. Similarly, the crystal structure of another chalcone (B49325) derivative, (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, crystallizes in the triclinic space group P-1 mdpi.com.

These studies indicate that this compound is expected to have a largely planar structure in the solid state, with the conformation being significantly influenced by the intramolecular hydrogen bond. The specifics of the crystal packing, including the crystal system and space group, would depend on the crystallization conditions.

Table 3: Crystallographic Data for Representative 2'-Hydroxychalcone Analogues

| Compound | Formula | Crystal System | Space Group | Ref. |

| (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | C₁₅H₁₁FO₂ | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Triclinic | P-1 | mdpi.com |

| 2′,4′-dihydroxy-3,4-dimethoxychalcone | C₁₇H₁₆O₅ | - | - | mdpi.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer detailed insights into the intrinsic properties of 3-(2-Hydroxyphenyl)prop-2-enal at the molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are utilized to determine its optimized geometry, electronic properties, and spectroscopic features. jmcs.org.mx Theoretical calculations using DFT have become a standard technique for assessing the structural and spectral characteristics of organic compounds, including various chalcones and cinnamaldehydes. mdpi.com These studies help in understanding the molecule's reactivity, stability, and potential interaction mechanisms by analyzing parameters derived from its electronic structure. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity, high polarizability, and lower kinetic stability. nih.govnih.gov The analysis of these orbitals helps in predicting the most reactive sites within the this compound molecule. nih.gov Various quantum chemical parameters are derived from HOMO and LUMO energies to describe the molecule's chemical behavior. mdpi.com

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.7171 | Electron-donating ability nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8174 | Electron-accepting ability nih.gov |

| Energy Gap | ΔE | 3.8997 | Chemical reactivity and stability nih.gov |

| Chemical Hardness | η | 1.9498 | Resistance to change in electron configuration nih.gov |

| Electronegativity | χ | -3.7672 | Power to attract electrons nih.gov |

| Electrophilicity Index | ω | 3.6393 | Propensity to accept electrons nih.gov |

Note: Data presented is based on a representative related molecule and illustrates the typical output of such calculations. nih.gov

The three-dimensional structure of this compound has been determined through X-ray analysis. nih.govresearchgate.net The asymmetric unit of the crystal structure contains two independent molecules that are both nearly planar. nih.govresearchgate.net The molecule exhibits an E conformation with respect to the C=C double bond. nih.govresearchgate.net The vinylaldehyde group adopts an extended conformation, as indicated by the torsion angles. nih.govresearchgate.net In the crystal, molecules are linked by intermolecular O-H···O hydrogen bonds. nih.govresearchgate.net Computational geometry optimization performed using DFT calculations corroborates these experimental findings, confirming the planarity and the s-trans conformation as the more stable isomer. jmcs.org.mxjmcs.org.mx

| Atoms | Angle (°) - Molecule A | Angle (°) - Molecule B |

|---|---|---|

| C2—C7—C8—C9 | -177.1 (2) | N/A |

| C11—C16—C17—C18 | N/A | 179.2 (2) |

Data derived from the crystallographic study of (E)-2-Hydroxycinnamaldehyde. nih.gov

Theoretical vibrational analysis provides a detailed understanding of the vibrational modes of a molecule. For this compound, vibrational frequencies can be calculated using DFT methods and compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net These calculations help in the assignment of characteristic vibrational bands corresponding to specific functional groups within the molecule. For aromatic aldehydes, the C=O stretching vibration typically appears in the range of 1710–1685 cm⁻¹. spectroscopyonline.com A particularly diagnostic feature for aldehydes is the aldehydic C-H stretching, which often appears as two distinct peaks between 2850 and 2700 cm⁻¹ due to Fermi resonance with an overtone of the C-H bending vibration. spectroscopyonline.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3500-3700 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aldehydic C-H Stretch (Fermi Resonance Doublet) | 2850-2700 spectroscopyonline.com |

| C=O Stretch (Conjugated Aldehyde) | 1710-1685 spectroscopyonline.com |

| C=C Stretch (Aromatic and Alkene) | ~1600-1450 |

| Aldehydic C-H Bend | ~1390 spectroscopyonline.com |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.

Molecular docking simulations are employed to predict the binding affinity and orientation of this compound within the active site of a target protein. researchgate.net Studies have identified this compound, also known as 2'-hydroxycinnamaldehyde (HCA), as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com For HCA, it has been shown to directly bind to STAT3, which was subsequently confirmed by biochemical methods. nih.govnih.gov This interaction inhibits STAT3 phosphorylation at tyrosine 705, prevents dimer formation, and blocks its nuclear translocation, ultimately leading to the downregulation of STAT3 target genes. nih.gov This predictive capability is crucial in rational drug design and understanding the molecule's mechanism of action at a molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design and chemical research, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov For derivatives of this compound, which belong to the broader class of chalcones, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues. nih.gov

QSAR analyses of chalcone (B49325) derivatives typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the compound's physicochemical properties. These descriptors can be categorized as topological, electrostatic, quantum chemical, constitutional, geometrical, and physicochemical indices. nih.gov Multiple linear regression (MLR) is a commonly employed statistical method to build the QSAR model, which takes the form of an equation relating the descriptors to the observed biological activity. nih.gov

For instance, a QSAR study on a series of chalcone derivatives might reveal that descriptors related to charge distribution, such as the BCUT descriptors, and quantum chemical parameters like the Highest Occupied Molecular Orbital (HOMO) energy are crucial for their biological activity. nih.gov The quality and predictive power of a QSAR model are assessed using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² (R²pred). A robust QSAR model will exhibit high values for these parameters, indicating a strong correlation and good predictive capability. nih.gov

| Descriptor Type | Example Descriptor | Significance in Model | Statistical Parameter | Value |

|---|---|---|---|---|

| Topological | Information Content Descriptor | Crucial for activity | R² | 0.826 |

| Electrostatic | BCUT (Charge) | Important for binding | Q² (LOO) | 0.710 |

| Quantum Chemical | HOMO Energy | Relates to reactivity | R² (pred) | 0.771 |

The insights gained from such QSAR models can guide the structural modification of this compound to enhance its desired biological effects. For example, if the model indicates that electron-withdrawing groups at a specific position on the phenyl ring increase activity, new derivatives can be synthesized with this feature.

Advanced Computational Techniques for Intermolecular Interactions

The crystalline structure and intermolecular interactions of a compound are fundamental to its physical properties and biological function. Advanced computational techniques like Hirshfeld surface analysis and Atoms in Molecules (AIM) analysis provide detailed insights into these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

In a study of a compound structurally similar to this compound, namely 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, Hirshfeld surface analysis revealed the dominant intermolecular interactions. nih.gov The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of contacts. The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions.

For the chalcone-like component, the analysis showed that H···H and H···C/C···H contacts were the most significant contributors to the crystal packing. nih.gov This indicates the importance of van der Waals forces in the stabilization of the crystal structure. The presence of hydrogen bonds, represented by distinct red spots on the d_norm surface, also plays a crucial role in the molecular assembly. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 40.9 |

| H···C/C···H | 32.4 |

| H···O/O···H | 15.2 |

| Other | 11.5 |

Atoms in Molecules (AIM) Analysis

The theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density of a molecule to characterize the nature of chemical bonds and intramolecular interactions. In a computational study of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, another chalcone derivative, AIM analysis was used to investigate intramolecular hydrogen bonding. researchgate.net

AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), can reveal the nature of the interaction. For instance, the presence of a BCP between a hydrogen atom and an oxygen atom can confirm the existence of a hydrogen bond. The values of ρ and ∇²ρ can further classify the hydrogen bond as weak, moderate, or strong. This level of detail is crucial for understanding the conformational preferences and stability of this compound.

Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Interaction and Inhibition Studies

Comprehensive searches of scientific databases did not yield specific studies on the interaction of 3-(2-Hydroxyphenyl)prop-2-enal with Carbonyl Reductase [NADPH] 1, Aldehyde Oxidase, or α-glucosidase.

Interactions with Carbonyl Reductase [NADPH] 1 Pathways

Carbonyl reductase 1 (CBR1) is a significant enzyme in the metabolism of various ketones and aldehydes. nih.gov It is an NADPH-dependent oxidoreductase with a wide range of substrate specificity, including numerous clinically relevant drugs. nih.govuniprot.org While CBR1 is known to act on a variety of carbonyl-containing compounds, specific research detailing its interaction with, or metabolism of, this compound has not been identified. ebi.ac.ukrcsb.org

Substrate Recognition by Aldehyde Oxidase

Aldehyde oxidases (AOXs) are molybdo-flavoenzymes that catalyze the oxidation of aldehydes into carboxylic acids and are also involved in the hydroxylation of various heterocycles. google.comnih.gov These enzymes play a role in the metabolism of drugs and other xenobiotics. nih.gov However, there is no available research that specifically identifies this compound as a substrate for any aldehyde oxidase isoform or describes the mechanism of its recognition.

Alpha-Glucosidase Inhibition Kinetics and Mechanisms

Alpha-glucosidase inhibitors are a class of compounds that can help manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.govnih.gov The kinetic profiles and inhibition mechanisms of various natural and synthetic compounds have been extensively studied. x-mol.netmdpi.com Nevertheless, specific studies focusing on the kinetics and mechanisms of α-glucosidase inhibition by this compound are absent from the current scientific literature.

Cellular and Molecular Pathway Modulation

There is a lack of specific data on how this compound modulates key cellular pathways involved in inflammation and cell proliferation.

Anti-inflammatory Cascade Intervention (e.g., NF-κB, COX-2, TNF-α)

The NF-κB, COX-2, and TNF-α signaling pathways are central to the inflammatory response and are common targets for anti-inflammatory agents. nih.govnih.govnih.gov Numerous studies have detailed how various phytochemicals, including some chalcones, can inhibit these pathways. nih.govmdpi.comresearchgate.net For instance, the inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Despite the relevance of these pathways, no specific research has been published detailing the intervention of this compound in these particular anti-inflammatory cascades.

Antiproliferative Mechanisms in Cell Lines

The antiproliferative activities of chalcones and their derivatives have been documented against various cancer cell lines, with mechanisms often involving the induction of apoptosis and cell cycle arrest. nih.govmdpi.com For example, a related chalcone (B49325), (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one), has demonstrated antiproliferative activity. researchgate.net However, specific studies investigating the antiproliferative mechanisms of this compound in any cancer cell line have not been found.

Apoptosis Induction Pathways (e.g., Caspase Activation, PARP Cleavage)

This compound, commonly known as 2'-hydroxycinnamaldehyde (HCA), has been demonstrated in various in vitro studies to be a potent inducer of apoptosis in cancer cells through the activation of key executioner pathways. A primary mechanism involves the activation of the caspase cascade. The apoptotic effect of HCA is supported by the activation of caspase-3, -7, and -9 thegoodscentscompany.comresearchgate.net. Caspases are a family of protease enzymes that play an essential role in programmed cell death. The activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 and -7 leads to the cleavage of specific cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.

A significant downstream event following caspase activation is the cleavage of Poly(ADP-ribose) polymerase (PARP) thegoodscentscompany.comresearchgate.net. PARP is a nuclear enzyme involved in DNA repair. Its cleavage by activated caspases, particularly caspase-3, is considered a hallmark of apoptosis acs.orgresearchgate.net. In vitro studies have shown that treatment of cancer cells with HCA leads to increased levels of cleaved PARP benthamscience.comnih.gov. This cleavage inactivates PARP, preventing DNA repair and ensuring the progression of the apoptotic process acs.org. The induction of apoptosis by HCA through caspase activation and PARP cleavage has been observed in various cancer cell lines, including colon and head and neck cancer cells thegoodscentscompany.comresearchgate.netnih.gov.

| Marker | Effect of this compound | Significance |

|---|---|---|

| Caspase-3 Activation | Increased | Executioner caspase leading to cleavage of cellular proteins. thegoodscentscompany.combenthamscience.comnih.gov |

| Caspase-7 Activation | Increased | Executioner caspase involved in apoptosis. thegoodscentscompany.comresearchgate.net |

| Caspase-9 Activation | Increased | Initiator caspase in the intrinsic apoptotic pathway. thegoodscentscompany.comresearchgate.net |

| PARP Cleavage | Increased | Hallmark of apoptosis, indicating irreversible cell death. thegoodscentscompany.comresearchgate.netbenthamscience.comnih.gov |

Cell Cycle Regulation (e.g., p21 Expression)

In addition to inducing apoptosis, this compound influences the cell cycle of cancer cells, leading to arrest at specific phases and preventing proliferation. In vitro studies have shown that HCA can induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cancer cell type benthamscience.comnih.govnih.govnih.gov. For instance, in oral cancer cells, HCA was found to cause cell cycle arrest at the G2/M-phase benthamscience.comnih.gov. In contrast, in prostate cancer cells, HCA induced an accumulation of cells in the G0/G1 phase of the cell cycle nih.govnih.gov.

A key mediator of cell cycle arrest is the cyclin-dependent kinase inhibitor p21. HCA treatment has been shown to induce the expression of p21 in human head and neck cancer cells thegoodscentscompany.comresearchgate.net. p21 can halt the cell cycle at the G1/S and G2/M transitions by inhibiting the activity of cyclin-dependent kinases (CDKs). This upregulation of p21 contributes to the anti-proliferative effects of HCA. The dysregulation of other cell cycle regulatory proteins has also been observed in response to cinnamaldehyde (B126680) analogs, further contributing to cell cycle arrest nih.gov.

| Cell Cycle Phase | Effect | Observed in |

|---|---|---|

| G0/G1 Arrest | Increased cell population | Prostate cancer cells nih.govnih.gov |

| G2/M Arrest | Increased cell population | Oral cancer cells benthamscience.comnih.gov |

Pro-apoptotic and Anti-apoptotic Protein Modulation (e.g., Bak1, Bcl-2)

The commitment of a cell to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. This compound has been shown to modulate this balance in favor of apoptosis. In vitro studies have demonstrated that HCA upregulates the expression of the pro-apoptotic protein Bak1 while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2 in head and neck cancer cells thegoodscentscompany.comresearchgate.net. Similarly, in human colon cancer cells, HCA was found to inhibit the anti-apoptotic regulating gene bcl-2 nih.gov.

The Bcl-2 family of proteins controls the permeability of the mitochondrial outer membrane. Pro-apoptotic members like Bak and Bax promote the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. Conversely, anti-apoptotic members like Bcl-2 and Bcl-xL prevent this release. By shifting the ratio of these proteins towards a pro-apoptotic state, HCA facilitates the initiation of the intrinsic pathway of apoptosis. Downregulation of other anti-apoptotic proteins such as Mcl-1 and survivin has also been observed following HCA treatment nih.gov.

| Protein | Family | Effect of HCA |

|---|---|---|

| Bak1 | Pro-apoptotic | Upregulation thegoodscentscompany.comresearchgate.net |

| Bcl-2 | Anti-apoptotic | Downregulation thegoodscentscompany.comresearchgate.netnih.gov |

| Bcl-xL | Anti-apoptotic | Downregulation nih.gov |

| Mcl-1 | Anti-apoptotic | Downregulation nih.gov |

| Survivin | Anti-apoptotic | Downregulation nih.gov |

Modulation of Glycolytic Flux (e.g., PFKFB3 Inhibition)

While this compound has been shown to impact cancer cell metabolism, current scientific literature does not provide direct evidence of its ability to modulate glycolytic flux through the inhibition of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). However, research has indicated that HCA can target other enzymes involved in cancer metabolism. Specifically, HCA has been identified as a direct target of pyruvate (B1213749) kinase M2 (PKM2), an enzyme that plays a crucial role in the altered metabolism of cancer cells nih.govplos.orgnih.gov. By binding to PKM2, HCA can suppress the protein kinase activity of PKM2, which in turn affects downstream signaling pathways involved in cell proliferation nih.govplos.org. This suggests that while HCA does influence cancer cell metabolism, its mechanism of action in this regard may not directly involve PFKFB3.

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) Interference

This compound has been identified as a molecule that can interfere with the function of the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) researchgate.netspandidos-publications.comresearchgate.net. LRP1 is a large endocytic receptor involved in a variety of cellular processes, including the clearance of proteases and the regulation of cell signaling pathways that can contribute to cancer cell invasion. HCA has been shown to target LRP1, and this interaction is thought to contribute to its anti-inflammatory and anti-cancer effects spandidos-publications.comresearchgate.net. By interfering with the ligand-binding of LRP1, HCA may attenuate breast cancer cell invasion researchgate.net.

Electrophilic Reactivity with Biological Nucleophiles

This compound possesses an α,β-unsaturated aldehyde functional group, which confers electrophilic properties to the molecule. This makes it a Michael acceptor, capable of reacting with biological nucleophiles via a conjugate addition reaction. Key biological nucleophiles include the thiol groups of cysteine residues in proteins and the antioxidant molecule glutathione (B108866) (GSH) plos.org. The reactivity of HCA as a Michael acceptor is believed to be a significant contributor to its biological activities researchgate.netmaynoothuniversity.ie.

The reaction with glutathione can lead to the depletion of intracellular GSH levels, which in turn can increase oxidative stress within the cell researchgate.netnih.gov. This pro-oxidant effect can contribute to the induction of apoptosis. Furthermore, the covalent modification of cysteine residues in key signaling proteins by HCA can alter their function and lead to the modulation of various cellular pathways, including those involved in cell proliferation and survival nih.gov. This electrophilic nature allows HCA to interact with a range of molecular targets, contributing to its diverse pharmacological effects.

Applications in Materials Science and Medicinal Chemistry Non Clinical

Utility as a Synthetic Intermediate and Building Block

The strategic placement of functional groups in 3-(2-Hydroxyphenyl)prop-2-enal makes it an exceptionally useful building block in organic synthesis. The presence of the 2'-hydroxy group is particularly significant, as it can participate in intramolecular reactions, leading to the formation of various heterocyclic systems.

Synthesis of Complex Heterocyclic Compounds

2'-Hydroxychalcones, such as this compound, are well-established precursors for a variety of flavonoids and other related heterocyclic compounds. orientjchem.orgrjptonline.orgmdpi.comnih.govnih.gov The synthesis of these compounds often involves a two-step process: the initial formation of the chalcone (B49325) via a Claisen-Schmidt condensation, followed by a cyclization reaction.

One of the most prominent applications is in the synthesis of flavanones . This is typically achieved by the acid-catalyzed intramolecular cyclization of the 2'-hydroxychalcone (B22705). rjptonline.orgnih.gov For instance, refluxing this compound in the presence of an acid like sulfuric acid in ethanol (B145695) leads to the formation of flavanone.

Furthermore, this compound serves as a key intermediate in the synthesis of flavones . The oxidative cyclization of 2'-hydroxychalcones is a common method for flavone (B191248) synthesis. orientjchem.org This transformation can be accomplished using various reagents, such as iodine in dimethyl sulfoxide (B87167) (DMSO).

The versatility of this chalcone also extends to the synthesis of chromones . Various synthetic methods have been developed for the preparation of chromone (B188151) derivatives, often utilizing precursors that can be derived from 2'-hydroxychalcones. ijrpc.com

The following table summarizes the synthesis of some key heterocyclic compounds from 2'-hydroxychalcone precursors.

| Heterocyclic Compound | General Synthetic Approach from 2'-Hydroxychalcone |

| Flavanones | Acid-catalyzed intramolecular cyclization rjptonline.orgnih.gov |

| Flavones | Oxidative cyclization orientjchem.org |

| Chromones | Various methods involving cyclization of precursors derived from 2'-hydroxychalcones ijrpc.com |

Precursor for Advanced Organic Molecules

Beyond the well-known flavonoids, this compound is a precursor for other advanced organic molecules with potential biological activities. The reactive enone moiety allows for various chemical transformations, making it a versatile starting material for more complex structures. For instance, chalcones are known to be intermediates in the synthesis of aurones, another class of flavonoids. mdpi.com

The synthesis of various bioactive molecules often begins with a chalcone scaffold. The ability to introduce different substituents on the aromatic rings of the chalcone allows for the creation of a diverse library of compounds for further biological screening.

Design and Synthesis of Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. This compound, with its reactive functional groups, is an ideal candidate for the synthesis of such hybrid molecules.

Conjugation with Thiazolidinone Derivatives

A significant area of research has been the synthesis of hybrid molecules that incorporate both a chalcone and a thiazolidinone moiety. researchgate.net Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities. The general synthetic strategy involves a multi-step process where a chalcone derivative is reacted with a compound containing a thiazolidinone core.

While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general synthetic routes for chalcone-thiazolidinone hybrids are well-established. researchgate.net These methods can be adapted for this compound. A typical synthesis might involve the reaction of a chalcone with a substituted thiazolidinone, often under conditions that facilitate the formation of a new covalent bond between the two moieties.

The following table outlines a general synthetic scheme for chalcone-thiazolidinone hybrids.

| Step | Description |

| 1 | Synthesis of the chalcone derivative (e.g., this compound). |

| 2 | Synthesis of the desired thiazolidinone derivative. |

| 3 | Reaction between the chalcone and the thiazolidinone to form the hybrid molecule. This can involve various reaction types depending on the functional groups present on both molecules. researchgate.net |

Emerging Applications in Material Science

The unique electronic and photophysical properties of the chalcone scaffold have led to investigations into their potential applications in materials science. The extended π-conjugation system in this compound and its derivatives is a key feature that makes them interesting for these applications.

One of the most promising areas is in the field of nonlinear optics (NLO) . Chalcone derivatives have been shown to exhibit significant second-order and third-order NLO properties. researchgate.netrsc.orgresearchgate.netbohrium.com These properties arise from the intramolecular charge transfer that can occur within the molecule, which is facilitated by the donor-π-acceptor architecture of many chalcones. The 2'-hydroxy group can act as an electron-donating group, enhancing the NLO response. The NLO properties of these materials make them potential candidates for applications in optical devices. researchgate.net

Furthermore, the fluorescent properties of some chalcone derivatives have led to their exploration as fluorescent probes . While specific research on this compound as a fluorescent probe is emerging, related hydroxy-substituted chalcones and their derivatives have been investigated for their ability to detect metal ions and other analytes. semanticscholar.orgresearchgate.netresearchgate.net The change in fluorescence upon binding to an analyte can be used for sensing applications.

The following table highlights some of the emerging applications of 2'-hydroxychalcones in materials science.

| Application Area | Relevant Properties | Potential Use |

| Nonlinear Optics | High second and third-order hyperpolarizability researchgate.netrsc.orgresearchgate.netbohrium.com | Optical switching and data storage devices |

| Fluorescent Sensors | Environment-sensitive fluorescence semanticscholar.orgresearchgate.netresearchgate.net | Detection of metal ions and other analytes |

Natural Occurrence and Biosynthetic Origins

Isolation and Identification from Botanical Sources

3-(2-Hydroxyphenyl)prop-2-enal has been successfully isolated and identified from the stem bark of Cinnamomum cassia Blume, a plant commonly known as Chinese cinnamon. nih.govmedchemexpress.com The isolation process typically involves extraction from the plant material followed by purification techniques such as silica (B1680970) column chromatography and high-performance liquid chromatography (HPLC). nih.gov

The structural elucidation of this compound is primarily achieved through spectroscopic methods, with 500 MHz Nuclear Magnetic Resonance (NMR) spectroscopy being a key analytical tool for confirming its molecular structure. nih.gov Other compounds that are often found alongside this compound in C. cassia extracts include cinnamaldehyde (B126680), cinnamic acid, 2-methoxycinnamaldehyde, and coumarin. biointerfaceresearch.com

Below is a table summarizing the botanical source and the analytical methods used for the isolation and identification of this compound.

| Botanical Source | Plant Part | Isolation Techniques | Identification Methods |

| Cinnamomum cassia | Stem Bark | Silica Column Chromatography, HPLC | 500 MHz NMR Spectroscopy |

Biosynthetic Pathway from Phenylalanine

The biosynthesis of this compound originates from the aromatic amino acid phenylalanine through the well-established phenylpropanoid pathway. nih.govnih.gov This metabolic route is a major source of a wide array of plant secondary metabolites.

The initial step involves the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . nih.gov Subsequently, the key step leading to the specific ortho-hydroxylated structure of this compound is the hydroxylation of trans-cinnamic acid at the C2 position of the benzene (B151609) ring. This reaction is catalyzed by the enzyme trans-cinnamate 2-monooxygenase , also known as cinnamate 2-hydroxylase . wikipedia.org This enzyme facilitates the conversion of trans-cinnamate to 2-hydroxycinnamate.

Following the hydroxylation, the carboxylic acid group of 2-hydroxycinnamic acid is activated, typically through the formation of a Coenzyme A (CoA) thioester. This activated intermediate is then reduced to form the corresponding aldehyde, this compound. This reduction step is analogous to the final steps in the biosynthesis of cinnamaldehyde from cinnamic acid, which involves the action of cinnamoyl-CoA reductase (CCR). nih.gov

The key enzymatic steps in the biosynthesis of this compound are outlined in the table below.

| Step | Precursor | Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| 2 | trans-Cinnamic acid | trans-Cinnamate 2-monooxygenase | 2-Hydroxycinnamic acid |

| 3 | 2-Hydroxycinnamoyl-CoA | Cinnamoyl-CoA reductase (CCR) like enzyme | This compound |

Role as a Natural Product in Plant Systems

In plant systems, this compound and other related phenylpropanoids play a crucial role in the plant's defense mechanisms. nih.govnih.gov These compounds often function as allelochemicals, which are secondary metabolites released by a plant that can influence the growth, survival, and reproduction of other organisms in its vicinity. csu.edu.au

The presence of this compound in the bark of Cinnamomum cassia suggests a protective function against herbivores and pathogens. nih.gov Phenolic compounds, including cinnamaldehydes, are known to possess antimicrobial and insecticidal properties, thereby contributing to the plant's innate immunity. dntb.gov.uaresearchgate.net

Furthermore, the release of such compounds into the soil can affect the germination and growth of neighboring plants, a phenomenon known as allelopathy. csu.edu.au This chemical interference can reduce competition for resources such as water, nutrients, and light. The phytotoxic effects of various phenolic compounds have been documented, highlighting their role in shaping plant communities. dntb.gov.ua

Q & A

Q. What are the common synthetic routes for 3-(2-Hydroxyphenyl)prop-2-enal, and how are intermediates characterized?

this compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxybenzaldehyde and acetyl derivatives under basic conditions. Key intermediates include aldol adducts, which are dehydrated to form the α,β-unsaturated aldehyde. Characterization relies on:

Q. What analytical methods are critical for validating the purity and stability of this compound?

- HPLC-UV/Vis to monitor degradation products under varying pH and temperature.

- Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition thresholds.

- FT-IR spectroscopy identifies functional groups (e.g., carbonyl at ~1680 cm⁻¹, phenolic O-H at ~3200 cm⁻¹).

- Single-crystal X-ray diffraction confirms molecular geometry and packing interactions .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly?

The phenolic -OH and aldehyde groups participate in O-H···O hydrogen bonds , forming chains or rings. Graph set analysis (e.g., Etter’s notation) reveals:

Q. How do substituents on the phenyl ring alter the compound’s reactivity and biological activity?

Comparative studies of derivatives (e.g., chloro-, fluoro-substituted analogs) show:

Electronic effects (e.g., electron-withdrawing groups) increase electrophilicity at the α,β-unsaturated site, enhancing Michael addition reactivity .

Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?

Common issues include:

- Disorder in the aldehyde group , addressed via TLS parameterization in SHELXL .

- Twinned crystals , managed with the Hooft parameter in refinement software .

- Weak diffraction due to small crystal size, mitigated by synchrotron radiation.

Validation tools like PLATON check for missed symmetry and solvent accessibility .

Q. Methodological Notes

- Synthesis : Optimize Claisen-Schmidt conditions (e.g., NaOH/EtOH, 60°C) for higher yields.

- Crystallography : Use SHELX suite for structure solution and refinement, prioritizing high-resolution data .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-311+G(d,p)) to predict electronic properties and hydrogen-bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products